molecular formula C18H15ClF3N7 B11106166 6-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine

6-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B11106166
M. Wt: 421.8 g/mol
InChI Key: HUBCUUCNDUZBBJ-YSURURNPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chlorobenzaldehyde 1-{4-(Methylamino)-6-[3-(Trifluoromethyl)Anilino]-1,3,5-Triazin-2-Yl}Hydrazone is a complex organic compound that combines several functional groups, including a chlorobenzaldehyde moiety, a triazine ring, and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorobenzaldehyde 1-{4-(Methylamino)-6-[3-(Trifluoromethyl)Anilino]-1,3,5-Triazin-2-Yl}Hydrazone typically involves multiple steps:

    Formation of 2-Chlorobenzaldehyde: This can be achieved by chlorination of benzaldehyde using chlorine gas in the presence of a catalyst such as ferric chloride.

    Synthesis of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.

    Hydrazone Formation: The final step involves the condensation of 2-chlorobenzaldehyde with the triazine derivative in the presence of a hydrazine derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group in 2-chlorobenzaldehyde can undergo oxidation to form 2-chlorobenzoic acid.

    Reduction: The same aldehyde group can be reduced to form 2-chlorobenzyl alcohol.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: 2-Chlorobenzoic acid

    Reduction: 2-Chlorobenzyl alcohol

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chlorobenzaldehyde 1-{4-(Methylamino)-6-[3-(Trifluoromethyl)Anilino]-1,3,5-Triazin-2-Yl}Hydrazone has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structural features of this compound make it suitable for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-Chlorobenzaldehyde 1-{4-(Methylamino)-6-[3-(Trifluoromethyl)Anilino]-1,3,5-Triazin-2-Yl}Hydrazone involves its interaction with specific molecular targets. The hydrazone linkage can undergo tautomerization, allowing the compound to bind to various enzymes or receptors. The triazine ring and trifluoromethyl group enhance its binding affinity and specificity, potentially leading to inhibition or activation of target pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzaldehyde: A simpler compound with similar reactivity but lacking the triazine and hydrazone functionalities.

    4-(Methylamino)-6-[3-(Trifluoromethyl)Anilino]-1,3,5-Triazine: Shares the triazine core but lacks the chlorobenzaldehyde moiety.

    Hydrazone Derivatives: Various hydrazone compounds with different substituents on the hydrazone linkage.

Uniqueness

The uniqueness of 2-Chlorobenzaldehyde 1-{4-(Methylamino)-6-[3-(Trifluoromethyl)Anilino]-1,3,5-Triazin-2-Yl}Hydrazone lies in its combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H15ClF3N7

Molecular Weight

421.8 g/mol

IUPAC Name

2-N-[(E)-(2-chlorophenyl)methylideneamino]-6-N-methyl-4-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C18H15ClF3N7/c1-23-15-26-16(25-13-7-4-6-12(9-13)18(20,21)22)28-17(27-15)29-24-10-11-5-2-3-8-14(11)19/h2-10H,1H3,(H3,23,25,26,27,28,29)/b24-10+

InChI Key

HUBCUUCNDUZBBJ-YSURURNPSA-N

Isomeric SMILES

CNC1=NC(=NC(=N1)N/N=C/C2=CC=CC=C2Cl)NC3=CC=CC(=C3)C(F)(F)F

Canonical SMILES

CNC1=NC(=NC(=N1)NN=CC2=CC=CC=C2Cl)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.